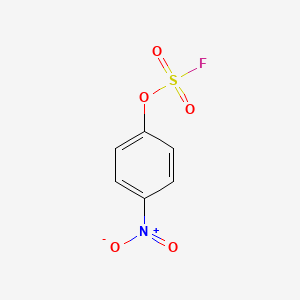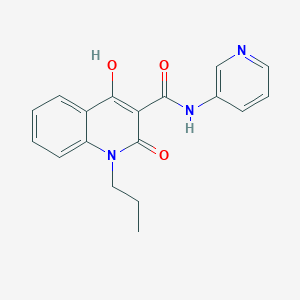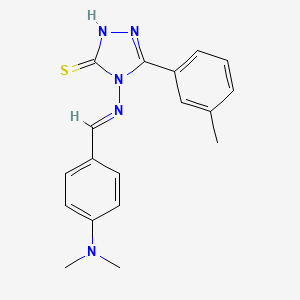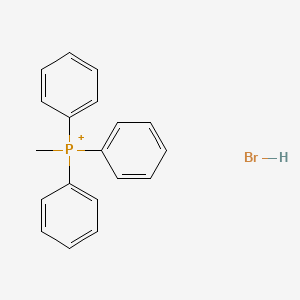![molecular formula C15H16N2OS B12054568 N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)
N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a thienyl and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H16N2OS |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2OS/c1-2-12-5-7-13(8-6-12)11-16-17-15(18)10-14-4-3-9-19-14/h3-9,11H,2,10H2,1H3,(H,17,18)/b16-11+ |
Clave InChI |
GDCVCVIIZNQOPR-LFIBNONCSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canónico |
CCC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)











